4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related derivatives, such as methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, involves a series of reactions starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. This pathway provides insight into the synthetic approaches that can be applied to 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid as well (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds, like cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids, reveals the ability of the pyrimidine unit to offer proton-accepting sites, which could be analogous to the behavior of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid in forming supramolecular structures (Rajam et al., 2018).
Chemical Reactions and Properties
Palladium-catalyzed reactions of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine-6-carboxylate with arylboronic acids highlight the chemical reactivity and potential modifications to the core structure of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, leading to densely substituted derivatives and novel heterocyclic systems (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Physical Properties Analysis
Studies on similar compounds, like pyrimidine-5-carboxylic acids and their derivatives, provide valuable information on the physical properties such as solubility, melting points, and crystal structure, which are crucial for understanding the behavior of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid in various conditions and applications (Kress, 1994).
Scientific Research Applications
Application in Janus Kinase Inhibitors Synthesis
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a practical building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
- Methods of Application or Experimental Procedures : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
- Results or Outcomes : The synthesis process results in the production of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine, which can be used as a building block in the synthesis of many JAK inhibitors . These inhibitors have shown effectiveness in the treatment of various diseases, including cancer and inflammatory diseases .
Application in the Synthesis of CP690550 and CGP76030
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030 . These compounds are potential therapeutic agents used in the treatment of various diseases .
- Results or Outcomes : The synthesis process results in the production of CP690550 and CGP76030, which are potential therapeutic agents for various diseases .
Application as a Biochemical Reagent
- Specific Scientific Field : Life Science Research
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine can be used as a biochemical reagent, which is a type of biological material or organic compound used in life science related research .
- Results or Outcomes : The use of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine as a biochemical reagent can contribute to the advancement of life science research .
Application in the Synthesis of CP690550 and CGP76030
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates, including CP690550 and CGP76030 . These compounds are potential therapeutic agents used in the treatment of various diseases .
- Results or Outcomes : The synthesis process results in the production of CP690550 and CGP76030, which are potential therapeutic agents for various diseases .
Application as a Biochemical Reagent
- Specific Scientific Field : Life Science Research
- Summary of the Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine can be used as a biochemical reagent, which is a type of biological material or organic compound used in life science related research .
- Results or Outcomes : The use of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine as a biochemical reagent can contribute to the advancement of life science research .
Future Directions
properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLEGXXQAORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625777 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid | |
CAS RN |
186519-92-6 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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